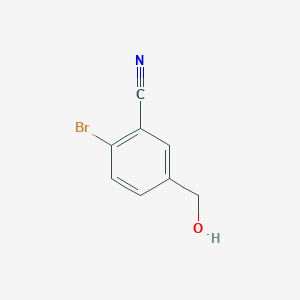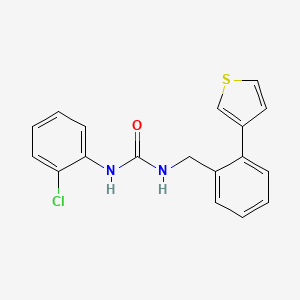
1-(2-Chlorophenyl)-3-(2-(thiophen-3-yl)benzyl)urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-Chlorophenyl)-3-(2-(thiophen-3-yl)benzyl)urea, also known as TCS2312, is a synthetic compound that has been of interest to researchers due to its potential therapeutic applications. This compound belongs to the class of urea derivatives and has been synthesized through a variety of methods.
Aplicaciones Científicas De Investigación
Crystal Structure and Molecular Interactions
The study of urea derivatives in crystallography offers insights into their molecular interactions and structural configurations. For instance, the examination of N‐p‐Bromophenyl‐N′‐(2‐chlorobenzoyl)urea reveals how bromophenyl and chlorophenyl groups are positioned relative to the urea carbonyl atom, showcasing dimers formed via hydrogen bonds in the crystal structure (Yamin & Mardi, 2003). Similarly, the crystal structure of flufenoxuron, a benzoylurea pesticide, demonstrates the spatial arrangement of its constituent rings and how hydrogen bonds contribute to its three-dimensional architecture (Jeon et al., 2014).
Synthesis and Antioxidant Activity
The synthesis of urea derivatives often aims to explore their potential biological activities. A study on the synthesis of thiazole analogues incorporating urea, thiourea, and selenourea functionalities highlighted their antioxidant capacities. These compounds, especially those with selenourea functionality, demonstrated potent activity, suggesting a new class of antioxidant agents (Reddy et al., 2015).
Anticancer Properties
Urea derivatives have also been investigated for their anticancer properties. Synthesis and evaluation of thiourea-/urea-benzimidazole derivatives as anticancer agents revealed that certain compounds exhibited significant cytotoxicity against breast cancer cell lines. These findings point towards the potential of urea derivatives in developing new anticancer therapies (Siddig et al., 2021).
Antimicrobial and Antibiofilm Activities
The antimicrobial and antibiofilm activities of urea derivatives are of considerable interest in addressing pathogenic bacteria. Research on new thiourea derivatives has demonstrated significant antipathogenic activity, particularly against strains capable of forming biofilms, such as Pseudomonas aeruginosa and Staphylococcus aureus. These studies suggest the potential of urea derivatives in creating novel antimicrobial agents targeting biofilm-associated infections (Limban et al., 2011).
Propiedades
IUPAC Name |
1-(2-chlorophenyl)-3-[(2-thiophen-3-ylphenyl)methyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15ClN2OS/c19-16-7-3-4-8-17(16)21-18(22)20-11-13-5-1-2-6-15(13)14-9-10-23-12-14/h1-10,12H,11H2,(H2,20,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RDVBTDPHTYQRAY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CNC(=O)NC2=CC=CC=C2Cl)C3=CSC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15ClN2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

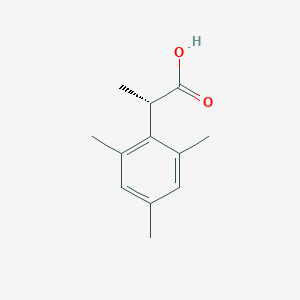

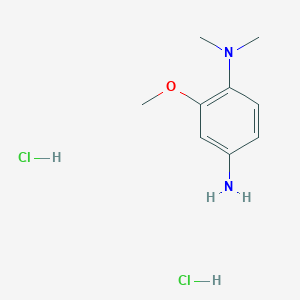
![tert-Butyl 3,8-diazabicyclo[3.2.1]octane-8-carboxylate hydrochloride](/img/no-structure.png)
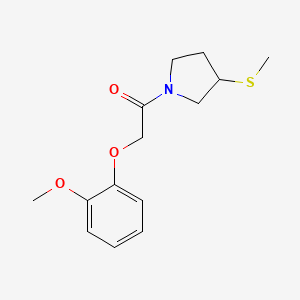
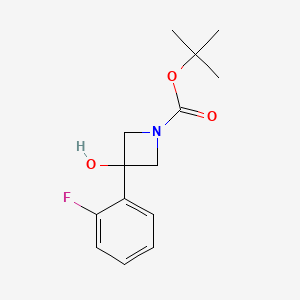
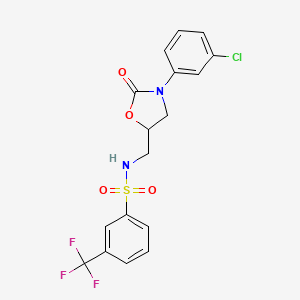
![4-Methyl-6-[3-[[3-(trifluoromethyl)pyridin-2-yl]oxymethyl]piperidin-1-yl]pyrimidine](/img/structure/B2845209.png)
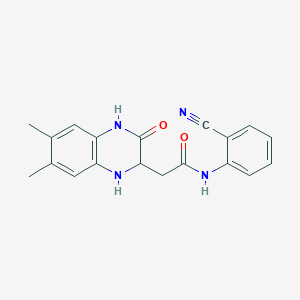
![(E)-5-bromo-N-(4-methoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)thiophene-2-carboxamide](/img/structure/B2845213.png)
![N-[(3-Cyclohexyl-1-methylpyrazol-4-yl)methyl]-1-(3-ethyl-1,2-oxazol-5-yl)methanamine;dihydrochloride](/img/structure/B2845214.png)
![N-(1-(2-methyl-5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl)-4,5,6,7-tetrahydrobenzo[d]isoxazole-3-carboxamide](/img/structure/B2845216.png)
